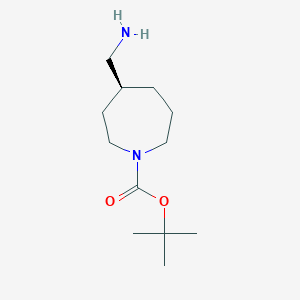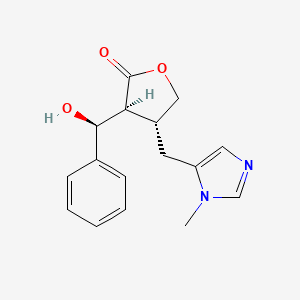![molecular formula C7H3BrN4 B12817267 3-Bromo-1H-pyrazolo[4,3-c]pyridine-6-carbonitrile](/img/structure/B12817267.png)
3-Bromo-1H-pyrazolo[4,3-c]pyridine-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1H-pyrazolo[4,3-c]pyridine-6-carbonitrile is a heterocyclic compound with the molecular formula C7H3BrN4. It is part of the pyrazolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by a pyrazole ring fused to a pyridine ring, with a bromine atom at the 3-position and a cyano group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1H-pyrazolo[4,3-c]pyridine-6-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-5-bromopyrazole with 2-chloronicotinonitrile under basic conditions . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1H-pyrazolo[4,3-c]pyridine-6-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The pyrazole ring can undergo oxidation to form N-oxides under the influence of oxidizing agents like hydrogen peroxide (H2O2).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., potassium carbonate) in a polar solvent (e.g., DMF).
Reduction: Reducing agents such as LiAlH4 in anhydrous ether.
Oxidation: Oxidizing agents like H2O2 in aqueous or organic solvents.
Major Products
Substitution: Derivatives with various functional groups replacing the bromine atom.
Reduction: Amino derivatives.
Oxidation: N-oxide derivatives.
Scientific Research Applications
3-Bromo-1H-pyrazolo[4,3-c]pyridine-6-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Bromo-1H-pyrazolo[4,3-c]pyridine-6-carbonitrile involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-1H-pyrazolo[3,4-c]pyridine
- 3-Bromo-1H-pyrazolo[4,3-b]pyridine
- 6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine
Uniqueness
3-Bromo-1H-pyrazolo[4,3-c]pyridine-6-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a bromine atom and a cyano group in the pyrazolopyridine framework enhances its reactivity and potential for diverse applications .
Properties
Molecular Formula |
C7H3BrN4 |
|---|---|
Molecular Weight |
223.03 g/mol |
IUPAC Name |
3-bromo-2H-pyrazolo[4,3-c]pyridine-6-carbonitrile |
InChI |
InChI=1S/C7H3BrN4/c8-7-5-3-10-4(2-9)1-6(5)11-12-7/h1,3H,(H,11,12) |
InChI Key |
XKDFRKHCPKKCDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC2=C(NN=C21)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl (((1R,3s,5S)-8-azabicyclo[3.2.1]octan-3-yl)methyl)carbamate](/img/structure/B12817186.png)



![(3AS,8aR)-2-(4-phenyl-1,10-phenanthrolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B12817222.png)






![Methyl 2-(3-(aminomethyl)bicyclo[1.1.1]pentan-1-yl)acetate](/img/structure/B12817262.png)


